molecular formula C9H9N3O2 B1400569 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid CAS No. 1246520-77-3

3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid

Cat. No.: B1400569
CAS No.: 1246520-77-3
M. Wt: 191.19 g/mol
InChI Key: CGBKNASBQWYQQN-UHFFFAOYSA-N
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Description

3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

It’s worth noting that pyrazolo[3,4-b]pyridines, the core structure of this compound, have been widely studied due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with a variety of biological targets, particularly those involved in signal transduction pathways.

Biochemical Analysis

Biochemical Properties

3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases, which are essential for cell signaling and regulation . The compound’s pyrazolo portion acts as a hydrogen bond center, while the pyridine ring engages in π–π stacking interactions with aromatic amino acids in proteins . These interactions facilitate the compound’s binding to its target enzymes, modulating their activity and influencing downstream signaling pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving kinases . By modulating kinase activity, the compound can alter gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis . Studies have demonstrated that this compound can inhibit the migration and invasion of cancer cells, highlighting its potential as an anti-cancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s pyrazolo and pyridine rings enable it to form hydrogen bonds and π–π stacking interactions with target proteins . These interactions can inhibit or activate enzymes, leading to changes in gene expression and cellular function . For example, the compound has been shown to inhibit certain kinases, thereby blocking downstream signaling pathways that promote cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under physiological conditions, allowing for sustained biological activity . Prolonged exposure to the compound can lead to gradual degradation, which may reduce its efficacy over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to modulate enzyme activity and influence cellular processes without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination . These interactions can affect metabolic flux and alter the levels of various metabolites in the body . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug-drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to reach its target sites within the body . Additionally, binding proteins can facilitate the compound’s localization and accumulation in specific tissues, enhancing its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, the compound may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method starts with the reaction of diphenylhydrazone and pyridine with iodine to form the pyrazolopyridine core . Subsequent steps involve the functionalization of the core to introduce the propanoic acid group.

Industrial Production Methods

Industrial production of 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow synthesis and automated reaction monitoring to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid can be compared with other pyrazolopyridine derivatives:

    1H-pyrazolo[3,4-b]pyridine: Similar core structure but lacks the propanoic acid moiety.

    2H-pyrazolo[3,4-b]pyridine: An isomer with different tautomeric form.

    Pyrazolo[3,4-c]pyridine: Different fusion pattern of the pyrazole and pyridine rings.

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(2H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c13-8(14)4-3-7-6-2-1-5-10-9(6)12-11-7/h1-2,5H,3-4H2,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBKNASBQWYQQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2N=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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